molecular formula C31H50O B235726 29-Methylidene-2,3-oxidosqualene CAS No. 145919-42-2

29-Methylidene-2,3-oxidosqualene

Cat. No.: B235726
CAS No.: 145919-42-2
M. Wt: 438.7 g/mol
InChI Key: DOTTUEYUTNVWMJ-KSTFQPQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

29-Methylidene-2,3-oxidosqualene is a synthetic organic compound with the molecular formula C31H50O. It is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon. This compound is notable for its role as an intermediate in the biosynthesis of sterols and other triterpenoids. It has been studied for its potential as an inhibitor of oxidosqualene cyclase, an enzyme involved in the biosynthesis of sterols.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 29-methylidene-2,3-oxidosqualene typically involves the following steps:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, which may involve the formation of epoxides or other oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in hydrogenation reactions.

Major Products:

Scientific Research Applications

29-Methylidene-2,3-oxidosqualene has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 29-methylidene-2,3-oxidosqualene involves the inhibition of oxidosqualene cyclase. This enzyme is crucial in the biosynthesis of sterols, including cholesterol. The compound acts as a mechanism-based inactivator, binding irreversibly to the active site of the enzyme and preventing it from catalyzing the conversion of oxidosqualene to lanosterol. This inhibition disrupts the biosynthesis pathway, leading to reduced sterol production .

Comparison with Similar Compounds

    2,3-Oxidosqualene: A naturally occurring intermediate in sterol biosynthesis.

    Squalene: The parent hydrocarbon from which 29-methylidene-2,3-oxidosqualene is derived.

    29-Methylidyne-2,3-oxidosqualene: Another derivative with similar inhibitory properties.

Uniqueness: this compound is unique due to its specific structure, which allows it to act as a potent inhibitor of oxidosqualene cyclase. Its ability to irreversibly bind to the enzyme distinguishes it from other similar compounds, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

145919-42-2

Molecular Formula

C31H50O

Molecular Weight

438.7 g/mol

IUPAC Name

2,2-dimethyl-3-[(3E,7E,11E,15E,19Z)-3,7,12-trimethyl-16-prop-2-enylhenicosa-3,7,11,15,19-pentaenyl]oxirane

InChI

InChI=1S/C31H50O/c1-8-10-11-22-29(16-9-2)23-15-21-27(4)18-13-12-17-26(3)19-14-20-28(5)24-25-30-31(6,7)32-30/h8-10,17-18,20,23,30H,2,11-16,19,21-22,24-25H2,1,3-7H3/b10-8-,26-17+,27-18+,28-20+,29-23-

InChI Key

DOTTUEYUTNVWMJ-KSTFQPQISA-N

SMILES

CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C

Isomeric SMILES

C/C=C\CC/C(=C\CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/CC=C

Canonical SMILES

CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C

Synonyms

(3H)29-MOS
29-methylidene-2,3-oxidosqualene
29-MOS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.